6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one
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Overview
Description
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is known for its unique bicyclic structure, which includes a methacryloyl group and an azabicyclo heptanone core. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one typically involves the reaction of methacryloyl chloride with 6-azabicyclo[3.2.0]heptan-7-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methacryloyl derivatives.
Scientific Research Applications
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks. Additionally, the azabicyclo heptanone core can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: Shares the same bicyclic core but lacks the methacryloyl group.
Methacryloyl chloride: Contains the methacryloyl group but lacks the bicyclic structure.
Uniqueness
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one is unique due to its combination of a methacryloyl group and an azabicyclo heptanone core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoyl)-6-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-5-3-4-7(8)10(11)13/h7-8H,1,3-5H2,2H3 |
InChI Key |
LTOHYCJMUWCZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C2CCCC2C1=O |
Origin of Product |
United States |
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